2-(4,4-Difluorocyclohexyl)cyclopropanecarboxylic Acid
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Overview
Description
2-(4,4-Difluorocyclohexyl)cyclopropane-1-carboxylic acid is an organic compound characterized by the presence of a cyclopropane ring attached to a cyclohexyl group substituted with two fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,4-difluorocyclohexyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor. One common method is the Simmons-Smith reaction, which uses diiodomethane and a zinc-copper couple to form the cyclopropane ring . Another approach involves the use of diazo compounds in the presence of transition metal catalysts such as rhodium or copper .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial to achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(4,4-Difluorocyclohexyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The fluorine atoms on the cyclohexyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the fluorine atoms under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
2-(4,4-Difluorocyclohexyl)cyclopropane-1-carboxylic acid has several applications in scientific research:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4,4-difluorocyclohexyl)cyclopropane-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The cyclopropane ring and fluorine atoms contribute to its binding affinity and specificity. The compound can modulate biological pathways by inhibiting or activating specific enzymes, leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
4,4-Difluorocyclohexane-1-carboxylic acid: Similar structure but lacks the cyclopropane ring.
2-(4,4-Difluorocyclohexyl)acetic acid: Contains an acetic acid group instead of a cyclopropane ring.
2-(4,4-Difluorocyclohexyl)benzoic acid: Features a benzoic acid group in place of the cyclopropane ring.
Uniqueness
2-(4,4-Difluorocyclohexyl)cyclopropane-1-carboxylic acid is unique due to the presence of both a cyclopropane ring and fluorine-substituted cyclohexyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C10H14F2O2 |
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Molecular Weight |
204.21 g/mol |
IUPAC Name |
2-(4,4-difluorocyclohexyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H14F2O2/c11-10(12)3-1-6(2-4-10)7-5-8(7)9(13)14/h6-8H,1-5H2,(H,13,14) |
InChI Key |
YLANTXVGBBWOLK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1C2CC2C(=O)O)(F)F |
Origin of Product |
United States |
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